1,1,1,3,3-Pentamethyl-3-octyldisiloxane
Overview
Description
1,1,1,3,3-Pentamethyl-3-octyldisiloxane is a type of siloxane compound with the molecular formula C13H32OSi2. It is known for its unique properties, including its magnetic characteristics and its use in various scientific applications . This compound is often used in magnetic resonance imaging and as a coupling agent in nuclear magnetic resonance .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,3,3-Pentamethyl-3-octyldisiloxane can be synthesized through the hydrosilylation reaction of octene with pentamethyldisiloxane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity, often exceeding 95% .
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3-Pentamethyl-3-octyldisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated siloxanes.
Scientific Research Applications
1,1,1,3,3-Pentamethyl-3-octyldisiloxane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-octyldisiloxane involves its interaction with various molecular targets and pathways:
Magnetic Properties: Its magnetic characteristics make it useful in imaging techniques.
Coupling Agent: Acts as a coupling agent in nuclear magnetic resonance by facilitating the transfer of magnetic properties to other molecules.
Antiviral Activity: The compound has shown potential in inhibiting viral replication, although the exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3-Pentamethyl-3-hexylsiloxane
- 1,1,1,3,3-Pentamethyl-3-decylsiloxane
- 1,1,1,3,3-Pentamethyl-3-dodecylsiloxane
Uniqueness
1,1,1,3,3-Pentamethyl-3-octyldisiloxane stands out due to its unique combination of magnetic properties and its ability to act as a coupling agent in nuclear magnetic resonance. Additionally, its potential antiviral activity adds to its distinctiveness compared to other similar siloxane compounds .
Properties
IUPAC Name |
dimethyl-octyl-trimethylsilyloxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32OSi2/c1-7-8-9-10-11-12-13-16(5,6)14-15(2,3)4/h7-13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVBVLLRBRJINF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370001 | |
Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180006-15-9 | |
Record name | 1,1,1,3,3-Pentamethyl-3-octyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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